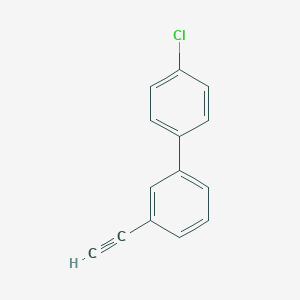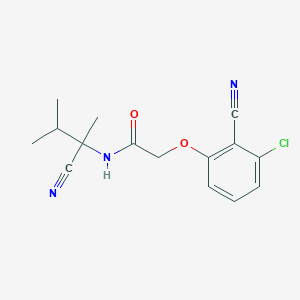
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as 'Compound X' in scientific literature.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have explored the synthesis and characterization of compounds similar to "2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide," focusing on their structural elucidation through spectral studies. For instance, compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential antimicrobial applications of these chemical entities (Fuloria et al., 2009). Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized, providing insights into the potential modifications and applications of similar compounds (Yang Man-li, 2008).
Antimicrobial Evaluation
The antimicrobial properties of compounds related to "this compound" have been a subject of research, with studies demonstrating the potential of these compounds in fighting bacterial and fungal infections. The synthesis of novel imines and thiazolidinones from chloro-methylphenoxy acetate derivatives has shown significant antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds in antimicrobial treatments (Fuloria et al., 2009).
Environmental and Photovoltaic Applications
Research into the environmental fate and photovoltaic efficiency of compounds structurally related to "this compound" has been conducted. Studies on the thermodynamics of water-octanol and water-cyclohexane partitioning of aromatic compounds, including chlorophenoxy derivatives, aim to understand their environmental behavior and potential bioaccumulation (Dearden & Bresnen, 2005). Additionally, the photochemical properties of related compounds have been investigated, with applications in synthetic organic chemistry highlighted, such as the selective photoreactions leading to high-yield chemical transformations (Plíštil et al., 2006).
Propiedades
IUPAC Name |
2-(3-chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10(2)15(3,9-18)19-14(20)8-21-13-6-4-5-12(16)11(13)7-17/h4-6,10H,8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZNNNTFHYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

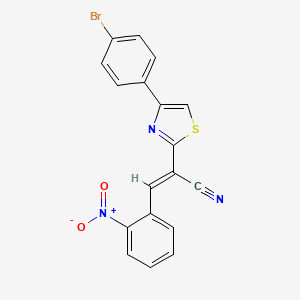
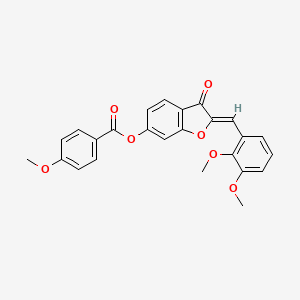
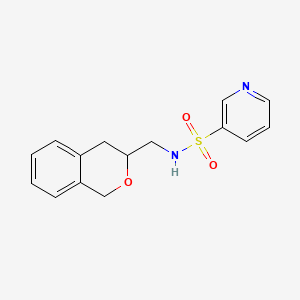
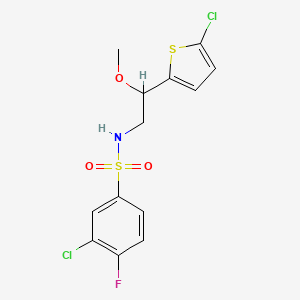
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)
![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)
![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)
![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2388752.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)

